Englitazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

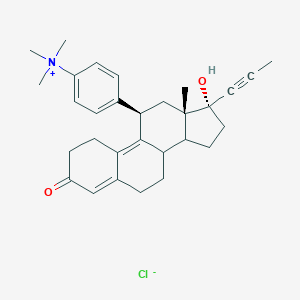

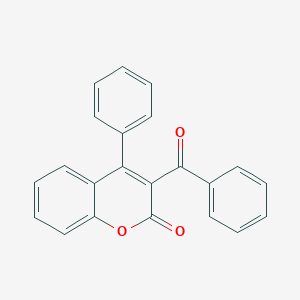

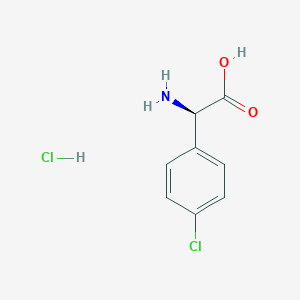

Englitazona es un agente hipoglucémico que pertenece a la clase de las tiazolidindionas. Se utiliza principalmente por sus acciones insulinomiméticas y potenciadoras de la insulina, lo que la convierte en un posible agente terapéutico para el manejo de la diabetes mellitus no insulinodependiente (NIDDM). El compuesto tiene una fórmula molecular de C20H19NO3S y una masa molar de 353.44 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La englitazona se puede sintetizar mediante una serie de reacciones químicas a partir de (3S)-3-(4-((2-cloro-5-yodofenil)(metoxi)metil)fenoxi)tetrahidrofurano. Este intermedio se somete a reacciones catalizadas por zinc y níquel para formar el producto final . La síntesis implica pasos de desprotección y reducción, que se llevan a cabo en condiciones de reacción suaves para garantizar un alto rendimiento y estabilidad .

Métodos de Producción Industrial: La producción industrial de englitazona implica una ruta de síntesis optimizada que garantiza un alto rendimiento y pureza. El proceso está diseñado para ser escalable, lo que lo hace adecuado para la producción a gran escala. Las condiciones de reacción se optimizan para mantener la estabilidad del compuesto durante todo el proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La englitazona experimenta varias reacciones químicas, que incluyen:

Oxidación: La englitazona se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: El compuesto se puede reducir para formar diferentes derivados, que pueden tener propiedades farmacológicas variables.

Sustitución: La englitazona puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de nuevos compuestos

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean comúnmente

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de englitazona, que pueden exhibir diferentes actividades farmacológicas .

Aplicaciones Científicas De Investigación

Química: La englitazona se utiliza como un compuesto modelo en química sintética para estudiar la reactividad de las tiazolidindionas.

Biología: El compuesto se utiliza para investigar las vías biológicas implicadas en el metabolismo de la glucosa y la sensibilidad a la insulina.

Mecanismo De Acción

La englitazona ejerce sus efectos actuando como un agonista del receptor gamma activado por proliferadores de peroxisomas (PPARγ). Esta activación conduce a la modulación de los genes implicados en el metabolismo de la glucosa y los lípidos. El compuesto mejora la sensibilidad a la insulina al aumentar la captación de glucosa en los adipocitos y las células musculares, lo que reduce los niveles de glucosa en sangre .

Compuestos Similares:

- Ciglitazona

- Darglitazona

- Netoglitazona

- Troglitazona

- Rivoglitazona

- Pioglitazona

- Lobeglitazona

- Rosiglitazona

Comparación: La englitazona es única entre las tiazolidindionas debido a su estructura molecular específica, que contribuye a su perfil farmacológico distintivo. Si bien otros compuestos como la pioglitazona y la rosiglitazona están actualmente en uso clínico, la estructura única de la englitazona permite diferentes interacciones con PPARγ, lo que podría conducir a efectos terapéuticos variados .

Comparación Con Compuestos Similares

- Ciglitazone

- Darglitazone

- Netoglitazone

- Troglitazone

- Rivoglitazone

- Pioglitazone

- Lobeglitazone

- Rosiglitazone

Comparison: Englitazone is unique among thiazolidinediones due to its specific molecular structure, which contributes to its distinct pharmacological profile. While other compounds like pioglitazone and rosiglitazone are currently in clinical use, this compound’s unique structure allows for different interactions with PPARγ, potentially leading to varied therapeutic effects .

Propiedades

Número CAS |

109229-58-5 |

|---|---|

Fórmula molecular |

C20H18NNaO3S |

Peso molecular |

375.4 g/mol |

Nombre IUPAC |

sodium;5-[(2-benzyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1 |

Clave InChI |

JQWYNJRCVYGLMO-UHFFFAOYSA-M |

SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)OC1CC4=CC=CC=C4 |

SMILES isomérico |

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O[C@H]1CC4=CC=CC=C4 |

SMILES canónico |

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |

| 109229-58-5 | |

Sinónimos |

5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione CP 68722 CP 72466 CP 72467 CP-68722 CP-72466 CP-72467 englitazone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)